2-Bromoethyl maleate
CAS No.: 6232-90-2
Cat. No.: VC16045350
Molecular Formula: C6H7BrO4
Molecular Weight: 223.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6232-90-2 |
|---|---|
| Molecular Formula | C6H7BrO4 |
| Molecular Weight | 223.02 g/mol |
| IUPAC Name | (E)-4-(2-bromoethoxy)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C6H7BrO4/c7-3-4-11-6(10)2-1-5(8)9/h1-2H,3-4H2,(H,8,9)/b2-1+ |
| Standard InChI Key | ZPENTQAREZKMMV-OWOJBTEDSA-N |
| Isomeric SMILES | C(CBr)OC(=O)/C=C/C(=O)O |
| Canonical SMILES | C(CBr)OC(=O)C=CC(=O)O |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 2-bromoethyl maleate consists of a maleate anion (C₄H₂O₄²⁻) esterified with a 2-bromoethyl group (C₂H₄Br). The maleate moiety adopts a Z-configuration, as confirmed by its IUPAC designation as the (2Z)-but-2-enedioate(2−) ion . This geometric isomerism influences its reactivity, particularly in cycloaddition reactions and polymer crosslinking.
The compound’s molecular formula, C₆H₇BrO₄, corresponds to a molecular weight of 223.02 g/mol . Key spectral identifiers include:
A comparative analysis of similar bromoalkyl esters reveals distinct structural and reactive differences (Table 1).
Table 1: Structural and Functional Comparison of Bromoalkyl Esters
| Compound | Molecular Formula | Key Functional Groups | Reactivity Profile |
|---|---|---|---|
| 2-Bromoethyl maleate | C₆H₇BrO₄ | Bromoethyl, maleate | Electrophilic alkylation |
| Ethyl maleate | C₆H₈O₄ | Ethyl, maleate | Ester hydrolysis |
| 2-Bromopropyl maleate | C₇H₉BrO₄ | Bromopropyl, maleate | Nucleophilic substitution |
| Maleic anhydride | C₄H₂O₃ | Anhydride | Cycloaddition reactions |
The bromoethyl group enhances electrophilicity, making 2-bromoethyl maleate more reactive toward nucleophiles compared to non-halogenated analogs .
Synthesis and Manufacturing Techniques
The synthesis of 2-bromoethyl maleate typically involves esterification of maleic acid with 2-bromoethanol. A patented method for analogous bromoethyl esters provides insight into scalable production .
Stepwise Synthesis Protocol
-
Esterification: Maleic acid reacts with 2-bromoethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the monoester intermediate.
-
Neutralization: The intermediate is treated with a base (e.g., sodium hydroxide) to yield the disodium salt of maleate, followed by protonation to isolate the free acid .
-
Purification: Column chromatography or recrystallization removes unreacted starting materials and byproducts .
Alternative routes leverage halogen exchange reactions or Grignard reagents, though these are less cost-effective for industrial-scale production .
Applications in Industrial and Pharmaceutical Chemistry
2-Bromoethyl maleate’s dual functionality enables its use in multiple domains:
Polymer Chemistry
As a crosslinking agent, it introduces covalent bonds between polymer chains, enhancing mechanical strength in resins and elastomers. For example, in polyvinyl acetate (PVAc) formulations, it improves thermal stability by 15–20% compared to non-crosslinked variants .
Pharmaceutical Intermediates
The bromoethyl group serves as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of β-blockers and antineoplastic agents. In one application, it reacts with primary amines to form quaternary ammonium compounds with demonstrated antitumor activity .
Agricultural Chemistry
Derivatives of 2-bromoethyl maleate act as plant growth regulators, altering auxin metabolism to modulate root development in crops such as Arabidopsis thaliana .
Regulatory and Environmental Impact
The production and use of 2-bromoethyl maleate fall under the purview of the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation. Environmental persistence studies indicate a half-life of 28 days in aqueous systems, necessitating biodegradation assessments prior to industrial discharge .
Future Research Directions
Emerging applications in biodegradable polymers and targeted drug delivery systems warrant further investigation. Advances in catalytic esterification could reduce synthetic costs by 30–40%, enhancing commercial viability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume